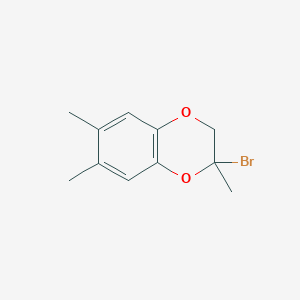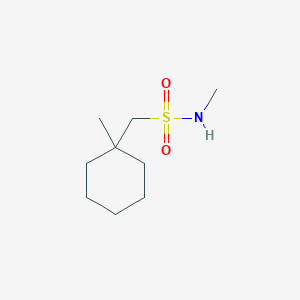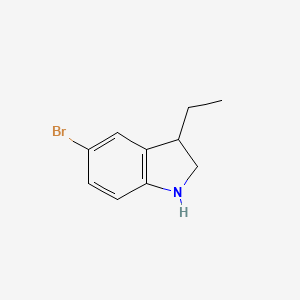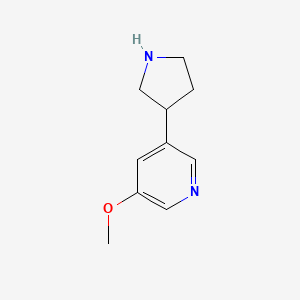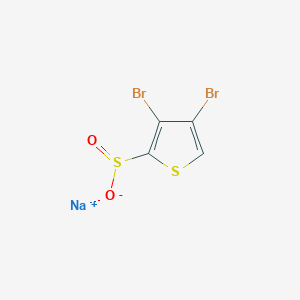
Sodium 3,4-dibromothiophene-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4-dibromothiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄HBr₂NaO₂S₂ and a molecular weight of 327.98 g/mol . This compound is characterized by the presence of two bromine atoms and a sulfinate group attached to a thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of sodium sulfinates, including sodium 3,4-dibromothiophene-2-sulfinate, typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of 3,4-dibromothiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Sodium 3,4-dibromothiophene-2-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Common reagents used in these reactions include sodium sulfite, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 3,4-dibromothiophene-2-sulfinate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of sodium 3,4-dibromothiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a sulfinate group. These functional groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Sodium 3,4-dibromothiophene-2-sulfinate can be compared with other sodium sulfinates, such as sodium benzenesulfinate and sodium methanesulfinate. While all these compounds share the sulfinate functional group, this compound is unique due to the presence of the thiophene ring and bromine atoms, which impart distinct reactivity and properties .
Similar compounds include:
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
These compounds differ in their structural frameworks and the nature of substituents attached to the sulfinate group, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C4HBr2NaO2S2 |
|---|---|
Peso molecular |
328.0 g/mol |
Nombre IUPAC |
sodium;3,4-dibromothiophene-2-sulfinate |
InChI |
InChI=1S/C4H2Br2O2S2.Na/c5-2-1-9-4(3(2)6)10(7)8;/h1H,(H,7,8);/q;+1/p-1 |
Clave InChI |
RUJHWDBEIBYAMR-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=C(S1)S(=O)[O-])Br)Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
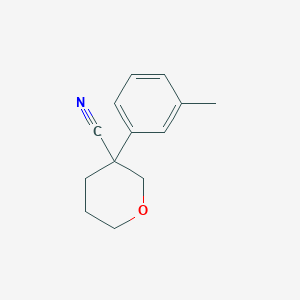

![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
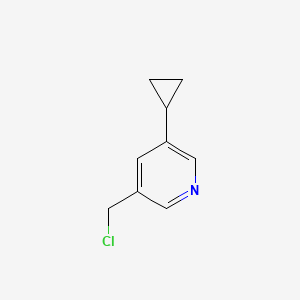
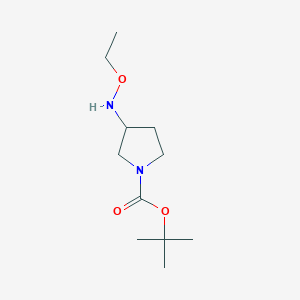
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)

